1-Azido-1-methylcyclopropane

Description

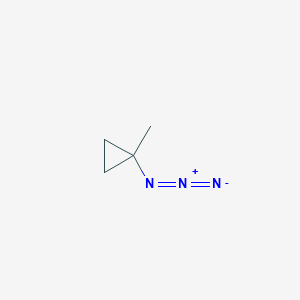

1-Azido-1-methylcyclopropane is a cyclopropane derivative featuring an azido (-N₃) group and a methyl (-CH₃) substituent on the same carbon atom. Cyclopropane derivatives are structurally unique due to their strained three-membered ring, which confers high reactivity and utility in organic synthesis, catalysis, and materials science . The azido group is particularly notable for its role in "click chemistry" reactions, such as Huisgen cycloadditions, enabling rapid and selective bond formation.

Properties

IUPAC Name |

1-azido-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4(2-3-4)6-7-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCXWDXXBFRTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-1-methylcyclopropane can be synthesized through the reaction of 1-methylcyclopropanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azido group replacing the hydroxyl group on the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for 1-azido-1-methylcyclopropane are not well-documented, the synthesis generally involves standard organic synthesis techniques. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-1-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Alkynes in the presence of copper catalysts.

Major Products:

Substitution: Formation of substituted cyclopropanes.

Reduction: Formation of 1-amino-1-methylcyclopropane.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

1-Azido-1-methylcyclopropane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds, including pharmaceuticals.

Material Science: Utilized in the development of novel materials with unique properties due to its reactive azido group.

Chemical Biology: Employed in bioconjugation techniques, where the azido group can be used to label biomolecules for imaging or therapeutic purposes.

Mechanism of Action

The mechanism of action of 1-azido-1-methylcyclopropane primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process. The cyclopropane ring imparts strain to the molecule, making it more reactive in certain chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Methylcyclopropane (1-MCP)

- Structure : Contains a methyl group (-CH₃) on the cyclopropane ring but lacks the azido substituent.

- Applications : Widely used in agriculture to inhibit ethylene perception in fruits and vegetables, extending shelf life .

- Reactivity : Less reactive than azido derivatives due to the absence of the electron-withdrawing azido group. 1-MCP is stable under ambient conditions, whereas azides like 1-azido-1-methylcyclopropane may exhibit thermal instability or explosive tendencies.

Cyclopropane Carboxamide Derivatives

- Example: 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (from ).

- Structure : Features a carboxamide (-CONH₂) group and a methoxyphenyl substituent.

- Reactivity : The carboxamide group enhances hydrogen-bonding capability, influencing crystal packing and solubility . In contrast, the azido group in 1-azido-1-methylcyclopropane prioritizes reactivity in cycloaddition or decomposition pathways.

Dichloropropane Isomers

- Examples : 1,2-Dichloropropane (CAS 542-75-6) and 1,3-Dichloropropane (CAS 563-54-2) ().

- Applications : Primarily industrial solvents or intermediates, contrasting with the specialized synthetic roles of strained cyclopropanes.

Physicochemical Properties and Stability

| Compound | Key Substituents | Reactivity Profile | Stability Concerns |

|---|---|---|---|

| 1-Azido-1-methylcyclopropane | Azido, methyl | High (azide decomposition, cycloaddition) | Thermally sensitive; explosive risk |

| 1-Methylcyclopropane (1-MCP) | Methyl | Low (ethylene inhibition) | Stable under ambient conditions |

| Cyclopropane carboxamide | Carboxamide, aryl | Moderate (hydrogen bonding, synthesis) | Stable; crystalline |

| Dichloropropanes | Chlorine | Moderate (solvent, halogenation) | Flammable; toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.